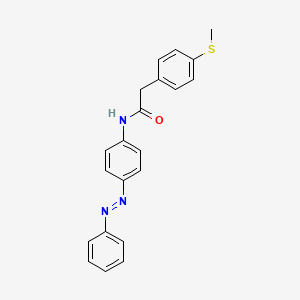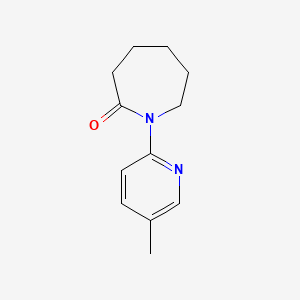![molecular formula C26H31N3OS B14122086 Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound’s unique structure combines a thiazole ring with a benzodiazepine core, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- typically involves multiple steps. One common method includes the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction conditions often involve the use of halogenating agents such as selenium tetrahalogenides or tellurium tetrahalogenides. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying antimicrobial and anti-inflammatory mechanisms.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter release and activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticonvulsant properties may involve the modulation of GABAergic pathways .
Comparación Con Compuestos Similares
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- can be compared with other similar compounds such as:
Thiazolo[3,2-a]pyridines: Known for their antimicrobial and antitumor activities.
Thiazolo[3,2-b][1,2,4]triazoles: Exhibiting a wide range of biological activities including antimicrobial and anti-inflammatory properties.
Thiazolo[3,4-b][1,3,4]thiadiazines: Used in drug design and development for their diverse pharmacological activities. The uniqueness of Thiazolo[3,2-b][2,4]benzodiazepine lies in its specific combination of a thiazole ring with a benzodiazepine core, which imparts distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C26H31N3OS |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
1-methyl-2-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine |
InChI |
InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3/t19-/m1/s1 |
Clave InChI |
QOLYCOJQUSUCGR-LJQANCHMSA-N |
SMILES isomérico |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
SMILES canónico |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


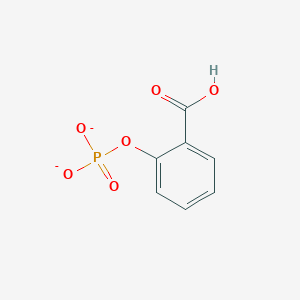
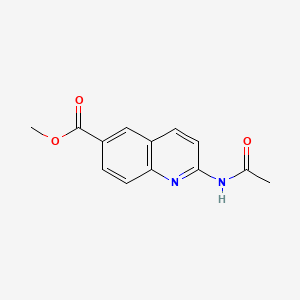

![4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14122022.png)
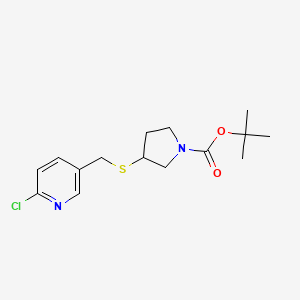
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14122042.png)
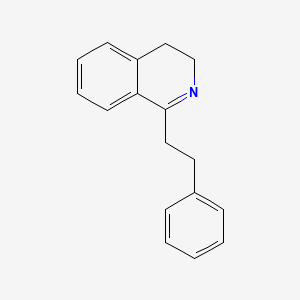

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122057.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)
